An In-Depth Technical Guide to Dichlorophenyl-ABA: A Potent Transthyretin Stabilizer
An In-Depth Technical Guide to Dichlorophenyl-ABA: A Potent Transthyretin Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorophenyl-ABA, scientifically known as 2-[(3,5-Dichlorophenyl)amino]benzoic acid, is a small molecule inhibitor of transthyretin (TTR) amyloid fibril formation. By kinetically stabilizing the native tetrameric structure of TTR, Dichlorophenyl-ABA prevents its dissociation into amyloidogenic monomers, a critical step in the pathogenesis of transthyretin amyloidosis (ATTR). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Dichlorophenyl-ABA, including detailed experimental protocols and an exploration of the signaling pathways implicated in ATTR.
Chemical Structure and Properties
Dichlorophenyl-ABA is a derivative of N-phenylanthranilic acid, also known as fenamic acid, a class of compounds often associated with non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure is characterized by a benzoic acid moiety linked to a 3,5-dichlorophenyl group via an amine bridge.
Chemical Structure:
Figure 1. Chemical structure of 2-[(3,5-Dichlorophenyl)amino]benzoic acid.
Table 1: Physicochemical Properties of Dichlorophenyl-ABA
| Property | Value | Source |
| IUPAC Name | 2-[(3,5-Dichlorophenyl)amino]benzoic acid | [1] |
| Synonyms | Dichlorophenyl-ABA, VCP-6, Inhibitor 1 | [2][3] |
| CAS Number | 18201-65-5 | [1] |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | [1] |
| Molecular Weight | 282.12 g/mol | [1] |
| Appearance | Solid | - |
| Color | White to light yellow | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa | Not reported | - |
| Solubility | Soluble in DMSO | - |
| XLogP3 | 6.2 (Computed) | [1] |
| Polar Surface Area | 49.3 Ų (Computed) | [1] |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl | [1] |
Synthesis
The synthesis of Dichlorophenyl-ABA can be achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an amine. A plausible synthetic route is the reaction between 2-chlorobenzoic acid and 3,5-dichloroaniline in the presence of a copper catalyst and a base.
Logical Workflow for Ullmann Condensation Synthesis:
Figure 2. Ullmann condensation workflow for Dichlorophenyl-ABA synthesis.
Biological Activity and Mechanism of Action
Dichlorophenyl-ABA is a potent kinetic stabilizer of the transthyretin (TTR) tetramer. TTR is a transport protein primarily synthesized in the liver. In its native state, it exists as a homotetramer. Dissociation of this tetramer into its constituent monomers is the rate-limiting step in TTR amyloidogenesis. These monomers can misfold and aggregate into amyloid fibrils, which deposit in various tissues, leading to the pathology of transthyretin amyloidosis (ATTR).
Dichlorophenyl-ABA binds to the thyroxine-binding sites of the TTR tetramer, stabilizing the native quaternary structure and inhibiting its dissociation.[3] Studies have shown that Dichlorophenyl-ABA (referred to as VCP-6) binds to human TTR with an affinity five times greater than that of the natural ligand, thyroxine (T4).[2] X-ray crystallography has revealed that the 3',5'-dichlorophenyl ring of the molecule binds deep within the binding channel.[2]
Signaling Pathway of TTR Amyloidogenesis and Inhibition by Dichlorophenyl-ABA:
Figure 3. Mechanism of TTR stabilization by Dichlorophenyl-ABA.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and biological evaluation of Dichlorophenyl-ABA.
In Vitro TTR Amyloid Fibril Formation Assay (Thioflavin T)
This assay is used to monitor the aggregation of TTR into amyloid fibrils in the presence and absence of an inhibitor. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Experimental Workflow:
Figure 4. Workflow for Thioflavin T aggregation assay.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions, such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of Dichlorophenyl-ABA to TTR.
Experimental Workflow:
Figure 5. Workflow for Isothermal Titration Calorimetry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Figure 6. Workflow for Cellular Thermal Shift Assay.
Signaling Pathways in TTR Amyloidosis
The deposition of TTR amyloid fibrils in tissues can trigger various downstream signaling pathways, leading to cellular dysfunction and pathology. Key pathways implicated include oxidative stress and inflammatory responses.
Oxidative Stress Pathway
TTR aggregates can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can cause cellular damage.
Figure 7. Oxidative stress pathway in TTR amyloidosis.
NF-κB Inflammatory Pathway
TTR fibrils can activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and perpetuating tissue damage.
Figure 8. NF-κB inflammatory pathway in TTR amyloidosis.
Conclusion
Dichlorophenyl-ABA is a promising small molecule inhibitor of TTR amyloidogenesis with high binding affinity and demonstrated efficacy in stabilizing the TTR tetramer. This technical guide has provided a detailed overview of its chemical and biological properties, along with relevant experimental protocols and the pathological signaling pathways it aims to mitigate. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential in the treatment of transthyretin amyloidosis.
